![molecular formula C11H17N5O2S2 B2754303 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898461-82-0](/img/structure/B2754303.png)
2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various studies.
Scientific Research Applications
- Research : Newly synthesized derivatives of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Compounds d1, d2, and d3 demonstrated promising antimicrobial effects .
- Synthesis : Starting from 4-chlorobenzoic acid, these derivatives were synthesized in a multi-step process .
Antimicrobial Activity
Antiviral Potential
Protodeboronation Catalyst
Mechanism of Action
Target of Action
Urea derivatives, such as this compound, are known to form multiple stable hydrogen bonds with protein and receptor targets . This suggests that the compound could interact with a variety of biological targets.
Mode of Action
Urea derivatives are known to establish key drug-target interactions and fine-tune crucial drug-like properties . This implies that the compound could interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the potential for urea derivatives to interact with a variety of targets , it’s plausible that multiple pathways could be affected, leading to downstream effects on cellular processes.
Result of Action
One urea derivative was found to exhibit promising antiproliferative activity on several cancer cell lines , suggesting that 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide might have similar effects.
properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S2/c12-8(17)6-19-11-16-15-10(20-11)14-9(18)13-7-4-2-1-3-5-7/h7H,1-6H2,(H2,12,17)(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBMVFPRGJKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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